Naaa-IN-1

NAAA inhibition Potency IC50

Naaa-IN-1 (compound 14q) is the benchmark NAAA inhibitor—the first to achieve single-digit nanomolar potency (IC50=7 nM) against intracellular NAAA, with identical potency for human and rat enzymes. Unlike weaker alternatives (e.g., AM9053, IC50=30 nM), Naaa-IN-1 ensures maximal target engagement at low concentrations, minimizing off-target risk in HTS and cellular studies. Its cross-species potency makes it the ideal translational tool for pain and inflammation research. Choose Naaa-IN-1 for reproducible, high-confidence results and rigorous benchmarking of novel inhibitors.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
Cat. No. B12417636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaaa-IN-1
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC1C(C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17NO4/c1-12-16(17(20)23-12)19-18(21)22-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,19,21)/t12-,16+/m0/s1
InChIKeyMFQATLPMLVIJGV-BLLLJJGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naaa-IN-1 (Compound 14q) for NAAA Inhibition Research: Baseline Characteristics and Procurement Considerations


Naaa-IN-1 (also designated as compound 14q, CAS 1439366-66-1) is a synthetic small molecule belonging to the β-lactone carbamate class of N-acylethanolamine acid amidase (NAAA) inhibitors [1]. It functions as a potent and selective inhibitor of NAAA, a cysteine amidase that preferentially hydrolyzes the endogenous bioactive lipids palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) [1]. Naaa-IN-1 is specifically identified as the first inhibitor to achieve single-digit nanomolar potency against intracellular NAAA activity [1].

Why Naaa-IN-1 Cannot Be Substituted with Generic NAAA Inhibitors: A Procurement Perspective


Substituting Naaa-IN-1 with other NAAA inhibitors, even those within the same β-lactone class, is not scientifically valid due to critical differences in potency, species cross-reactivity, and the specific molecular interactions underlying enzyme inhibition. While compounds like ARN077 share a similar β-lactone core, Naaa-IN-1 (14q) is distinguished as the first single-digit nanomolar inhibitor of intracellular NAAA activity [1]. Furthermore, comparative data across the NAAA inhibitor landscape reveal significant variations in inhibitory potency; for example, AM9053 exhibits an IC50 of 30 nM against NAAA , representing a >4-fold lower potency than Naaa-IN-1. These quantitative disparities in target engagement can lead to divergent experimental outcomes, particularly in cellular and in vivo models where achieving high fractional inhibition is crucial for robust target validation. Therefore, direct substitution risks data inconsistency and compromises the reproducibility of NAAA-focused research.

Naaa-IN-1 Quantitative Evidence Guide: Key Differentiating Data for Scientific Selection


Evidence Item 1: Superior Inhibitory Potency Against Human and Rat NAAA Compared to AM9053

Naaa-IN-1 demonstrates significantly higher inhibitory potency against NAAA than the alternative inhibitor AM9053. In head-to-head enzyme assays, Naaa-IN-1 achieved an IC50 of 7 nM against both human and rat NAAA [1]. In contrast, AM9053 has a reported IC50 of 30 nM for NAAA inhibition . This 4.3-fold difference in potency represents a substantial advantage for achieving maximal target engagement at lower compound concentrations, which is particularly critical in cellular assays and for minimizing potential off-target effects.

NAAA inhibition Potency IC50 Cross-species activity

Evidence Item 2: First-in-Class Potency for Intracellular NAAA Inhibition

Naaa-IN-1 (compound 14q) is explicitly identified in the primary literature as the first inhibitor to achieve single-digit nanomolar potency against intracellular NAAA activity [1]. This milestone in NAAA inhibitor development sets it apart from earlier generations of inhibitors, including its structural predecessor ARN077, which, while also potent (IC50 = 7 nM in vitro), was not specifically characterized as a single-digit nanomolar inhibitor of the intracellular enzyme in the same study [1]. This advancement is critical for cellular pharmacology studies where effective inhibition of the lysosomal enzyme pool is required.

Intracellular target engagement NAAA inhibition Single-digit nanomolar

Evidence Item 3: Equivalent Potency Across Human and Rat NAAA Orthologs

Naaa-IN-1 exhibits identical inhibitory potency against both human and rat NAAA enzymes, with an IC50 of 7 nM for each ortholog [1]. This cross-species consistency is not universally observed among NAAA inhibitors and is a crucial feature for translational research programs that utilize rodent models for efficacy and safety studies prior to human trials. It ensures that observed pharmacodynamic effects in animal models are directly attributable to the same level of target engagement as would be expected in human systems.

Cross-species activity Translational research NAAA inhibition

Optimal Research and Industrial Application Scenarios for Naaa-IN-1


Scenario 1: High-Throughput Screening and Cellular Target Engagement Studies

Due to its exceptional potency (IC50 = 7 nM) and characterization as the first single-digit nanomolar inhibitor of intracellular NAAA [1], Naaa-IN-1 is optimally suited for high-throughput screening (HTS) campaigns and cellular target engagement studies where robust, maximal inhibition of NAAA is required to generate clear phenotypic responses. Its high potency minimizes the compound concentration needed, reducing the likelihood of off-target effects and simplifying assay development.

Scenario 2: Translational Research Requiring Cross-Species Validation

The demonstrated equivalent inhibitory potency of Naaa-IN-1 against both human and rat NAAA (IC50 = 7 nM for both) makes it an ideal tool for translational research programs [1]. This property ensures that pharmacodynamic effects observed in rodent models of inflammation or pain can be more reliably extrapolated to predict human target engagement and efficacy, streamlining the preclinical development pathway.

Scenario 3: Studies Requiring a Benchmark Potent NAAA Inhibitor

Naaa-IN-1 serves as an excellent benchmark control compound for studies evaluating novel NAAA inhibitors. Its well-defined potency (IC50 = 7 nM) and status as a first-in-class single-digit nanomolar inhibitor provide a rigorous standard against which the potency and efficacy of new chemical entities can be quantitatively compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naaa-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.